

Biological Activity of Substituted Pyrazole-4-Carbaldehydes: A Technical Guide

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Compound of Interest

Compound Name: *1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde*

CAS No.: 1152502-99-2

Cat. No.: B1460994

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Executive Summary & Scaffold Significance

The pyrazole-4-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple pyrazoles, the C4-formyl group acts as a reactive electrophilic handle, enabling the rapid generation of diverse pharmacophores including Schiff bases (imines), chalcones, and thiazole hybrids.

For the drug development professional, this moiety offers a unique balance of chemical stability (aromatic system) and synthetic versatility (aldehyde reactivity). This guide dissects the synthesis, pharmacological profile, and structure-activity relationships (SAR) of these compounds, moving beyond basic descriptions to actionable technical insights.^{[1][2]}

Synthetic Architecture: The Vilsmeier-Haack Approach^{[3][4][5][6]}

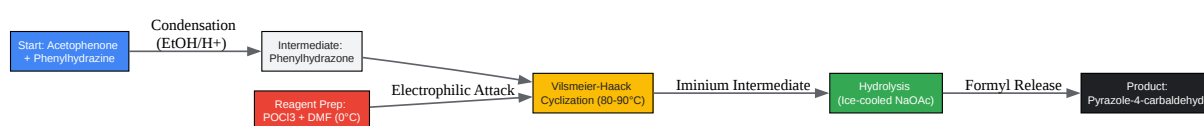
The most robust and scalable method for generating substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This protocol is preferred over direct oxidation of alcohols due to its ability to simultaneously construct the pyrazole ring and install the formyl group in a single pot.

Mechanistic Causality

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl_3 . This electrophile attacks the hydrazone intermediate (formed from acetophenone and phenylhydrazine). The subsequent cyclization is driven by the nucleophilic attack of the hydrazone nitrogen, followed by hydrolysis to release the aldehyde.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from raw materials to the isolated aldehyde, highlighting critical control points.



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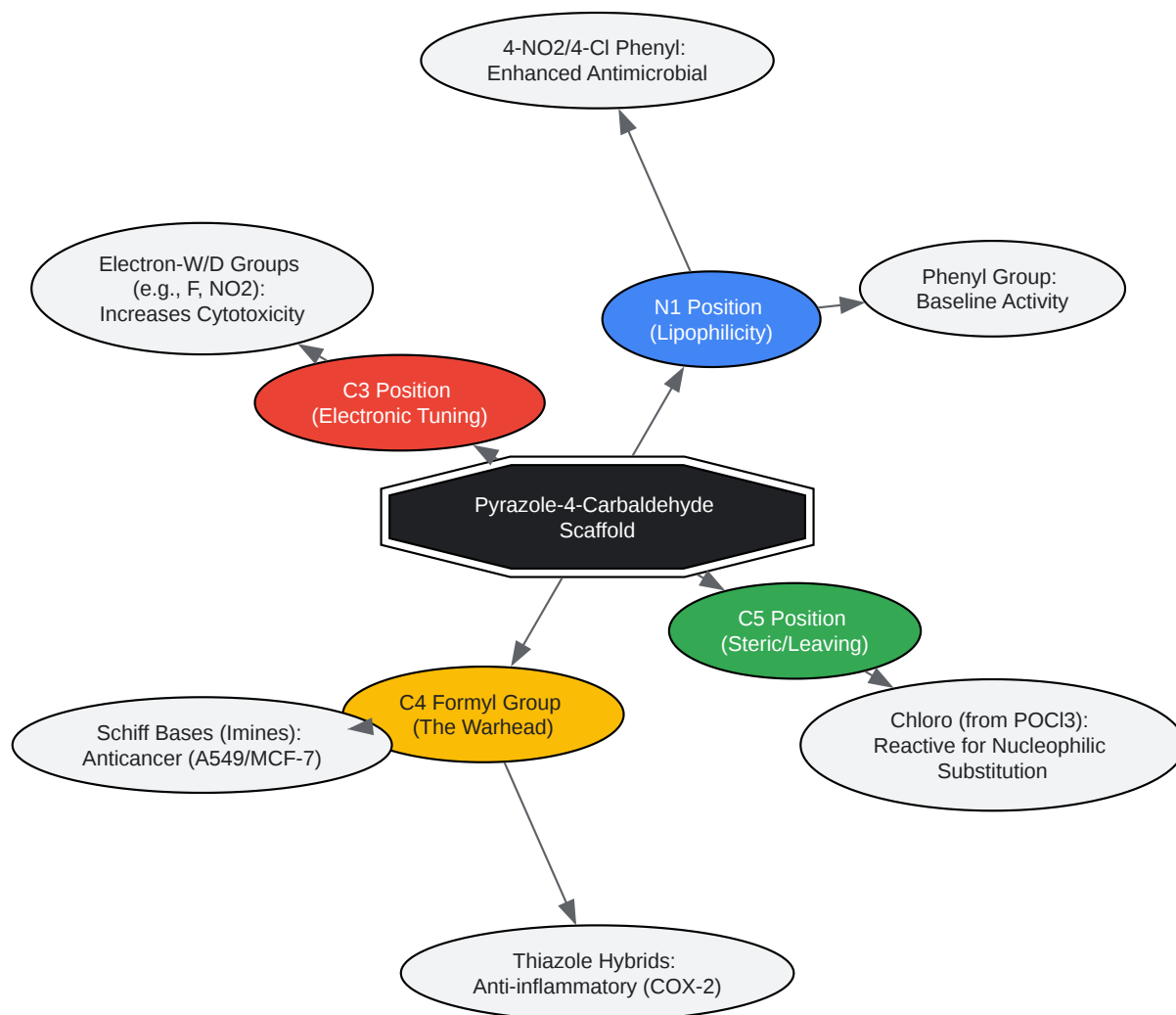
Figure 1: Step-wise synthetic logic for the Vilsmeier-Haack construction of the pyrazole-4-carbaldehyde core.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these derivatives is not random; it follows distinct steric and electronic rules. The aldehyde at C4 is rarely the endpoint; it is the gateway to bioactivity.

SAR Map

The following diagram maps specific substitutions to observed biological outcomes, derived from extensive screening data (e.g., anticancer vs. antimicrobial).



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Figure 2: Radial SAR map illustrating how peripheral modifications drive specific pharmacological profiles.

Biological Activity Profile

Anticancer Activity

Derivatives, particularly Schiff bases formed at the C4 position, have shown potent cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer cell lines.[3]

- Mechanism: Inhibition of kinases such as Aurora-A and EGFR.[4] The planar pyrazole system intercalates with DNA or binds to the ATP-binding pocket of kinases.
- Key Insight: The presence of a 4-fluorophenyl group at C3 often enhances potency due to increased metabolic stability and hydrogen bonding capability.

Antimicrobial & Antitubercular

The aldehyde itself acts as a precursor, but its hydrazone and thiosemicarbazone derivatives exhibit significant bacteriostatic activity.

- Targets: Staphylococcus aureus (Gram-positive) and Mycobacterium tuberculosis.
- Data Point: Some derivatives show MIC values comparable to Ciprofloxacin, particularly when the N1-phenyl ring is substituted with electron-withdrawing groups (NO₂, Cl).

Anti-inflammatory

Pyrazole derivatives are historically linked to COX-2 inhibition (e.g., Celecoxib).[5]

- Activity: 4-carbaldehyde derivatives condensed with thiazolidinediones show significant reduction in edema in carrageenan-induced rat models.
- Selectivity: Bulky substituents at C3/C5 help fit the larger COX-2 active site, sparing COX-1 and reducing gastric side effects.

Summary of Biological Data

Activity Class	Target / Cell Line	Key Substituent (SAR)	Reference Standard
Anticancer	A549 (Lung), MCF-7	C4-Schiff Base + C3-(4-F-Phenyl)	Cisplatin / Doxorubicin
Antimicrobial	S. aureus, E. coli	N1-(4-NO ₂ -Phenyl)	Ciprofloxacin
Anti-inflammatory	COX-2 Enzyme	C4-Thiazole hybrid	Diclofenac Sodium
Antitubercular	M. tuberculosis H37Rv	N1-Isonicotinyl	Rifampicin

Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

A self-validating protocol using the Vilsmeier-Haack method.

Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl₃ (30 mmol).

- **Reagent Formation:** In a dry round-bottom flask, add DMF (anhydrous). Cool to 0–5°C in an ice bath. Add POCl₃ dropwise with stirring. Validation: A color change to pale yellow/orange indicates formation of the Vilsmeier reagent.
- **Addition:** Dissolve acetophenone phenylhydrazone in minimal DMF and add dropwise to the cold Vilsmeier reagent.
- **Cyclization:** Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor: Check TLC (Hexane:EtOAc 7:3) for disappearance of the hydrazone.
- **Hydrolysis:** Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH). Stir vigorously for 30 minutes. The aldehyde is hydrophobic and will precipitate.
- **Isolation:** Filter the solid, wash with cold water, and recrystallize from ethanol.
 - Expected Yield: 70–85%.

- Characterization: IR peak at $\sim 1670\text{ cm}^{-1}$ (C=O aldehyde).

Protocol B: Biological Assay (In Vitro Cytotoxicity - MTT)

Scope: Evaluation of the synthesized Schiff base derivative.

- Seeding: Seed A549 cells (5×10^3 cells/well) in 96-well plates and incubate for 24h.
- Treatment: Add graded concentrations of the pyrazole derivative (0.1–100 μM) dissolved in DMSO (final DMSO < 0.1%). Include Cisplatin as a positive control.[6]
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.
- Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

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